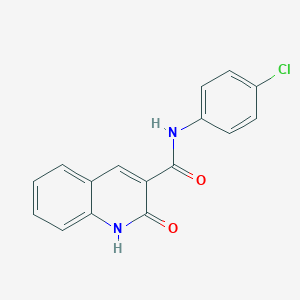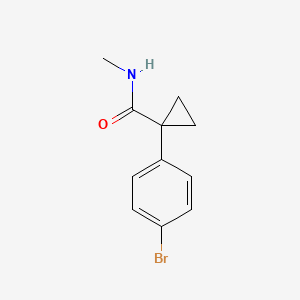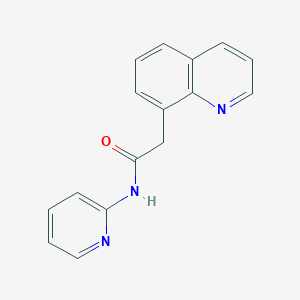![molecular formula C15H19N3O B7516698 N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516698.png)
N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide (abbreviated as CPEC) is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields. CPEC is a member of the imidazo[1,2-a]pyridine family of compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways in cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in cancer cell growth and survival. This compound has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, this compound has been shown to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having little to no effect on normal cells. This compound has also been found to inhibit angiogenesis (the formation of new blood vessels) in cancer cells, which is necessary for tumor growth and metastasis. In addition, this compound has been shown to protect neurons from oxidative stress and prevent the formation of amyloid beta plaques in Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide in lab experiments is its high purity and yield, which makes it suitable for various research applications. This compound is also relatively stable and easy to handle, which makes it a convenient compound to work with. However, one limitation of using this compound in lab experiments is its high cost, which may limit its widespread use in research.
未来方向
There are several future directions for the study of N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide. One direction is the optimization of its synthesis method to reduce its cost and increase its yield. Another direction is the development of this compound derivatives with improved potency and selectivity for specific cancer types. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on normal cells. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a potential cancer therapy.
合成方法
The synthesis of N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide involves the reaction of 2-amino-4,5-dimethylimidazole with cyclopropylcarbonyl chloride in the presence of a base. The resulting intermediate is then reacted with 2-bromo-5-methylpyridine-1-carboxamide to yield this compound. The synthesis of this compound has been optimized to yield high purity and yield of the compound, making it suitable for various research applications.
科学研究应用
N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. In addition, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to protect neurons from oxidative stress and prevent the formation of amyloid beta plaques, which are characteristic of Alzheimer's disease.
属性
IUPAC Name |
N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10-5-4-6-14-16-13(9-18(10)14)15(19)17(3)11(2)12-7-8-12/h4-6,9,11-12H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMARJDTEIZAOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C(=O)N(C)C(C)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B7516631.png)

![2-Cyclopent-2-en-1-yl-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7516640.png)


![N-[1-(5-methylfuran-2-yl)ethyl]furan-3-carboxamide](/img/structure/B7516653.png)
![3-[(2-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7516657.png)





